5-Nitro-6-(Piperidin-1-yl)chinolin
Übersicht
Beschreibung
5-Nitro-6-(piperidin-1-yl)quinoline is a chemical compound with the molecular formula C14H15N3O2. It is characterized by a quinoline core structure substituted with a nitro group at the 5-position and a piperidinyl group at the 6-position.
Wissenschaftliche Forschungsanwendungen
5-Nitro-6-(piperidin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
Target of Action
Quinoline and piperidine derivatives have been known to interact with various biological targets .
Mode of Action
It is suggested that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .
Result of Action
Some related compounds have shown antiproliferative activity by inhibiting certain biological processes .
Biochemische Analyse
Biochemical Properties
5-Nitro-6-(piperidin-1-yl)quinoline plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nitro group in 5-Nitro-6-(piperidin-1-yl)quinoline can undergo reduction, leading to the formation of reactive intermediates that can bind to the active site of these enzymes, potentially inhibiting their activity .
Additionally, 5-Nitro-6-(piperidin-1-yl)quinoline has been shown to interact with DNA topoisomerases, enzymes that play a crucial role in DNA replication and transcription. The compound can intercalate into DNA, disrupting the normal function of these enzymes and leading to the inhibition of cell proliferation .
Cellular Effects
The effects of 5-Nitro-6-(piperidin-1-yl)quinoline on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis, a programmed cell death mechanism. This is achieved through the activation of caspases, a family of proteases that play essential roles in apoptosis. Furthermore, 5-Nitro-6-(piperidin-1-yl)quinoline can modulate cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation .
In addition to its effects on apoptosis and cell signaling, 5-Nitro-6-(piperidin-1-yl)quinoline can influence gene expression. It has been reported to upregulate the expression of genes involved in oxidative stress response, such as heme oxygenase-1 (HO-1), and downregulate genes associated with cell proliferation, such as cyclin D1 .
Molecular Mechanism
The molecular mechanism of action of 5-Nitro-6-(piperidin-1-yl)quinoline involves several key processes. The compound can bind to the active sites of enzymes, such as cytochrome P450 and DNA topoisomerases, leading to their inhibition. This binding is facilitated by the nitro and piperidinyl groups, which interact with specific amino acid residues in the enzyme’s active site .
Moreover, 5-Nitro-6-(piperidin-1-yl)quinoline can generate reactive oxygen species (ROS) through redox cycling of the nitro group. These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA, leading to cell death . The compound can also induce changes in gene expression by modulating transcription factors, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Nitro-6-(piperidin-1-yl)quinoline have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under prolonged exposure to light and heat. In in vitro studies, the cytotoxic effects of 5-Nitro-6-(piperidin-1-yl)quinoline on cancer cells have been shown to increase with longer incubation times, indicating a time-dependent response .
In in vivo studies, the long-term effects of 5-Nitro-6-(piperidin-1-yl)quinoline on cellular function have been investigated. Chronic exposure to the compound has been associated with sustained oxidative stress and inflammation, leading to tissue damage and impaired organ function .
Dosage Effects in Animal Models
The effects of 5-Nitro-6-(piperidin-1-yl)quinoline vary with different dosages in animal models. At low doses, the compound has been shown to exert protective effects against oxidative stress by upregulating antioxidant enzymes. At high doses, 5-Nitro-6-(piperidin-1-yl)quinoline can induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response. For instance, a minimum concentration of 5-Nitro-6-(piperidin-1-yl)quinoline is necessary to inhibit the activity of DNA topoisomerases and induce apoptosis in cancer cells .
Metabolic Pathways
5-Nitro-6-(piperidin-1-yl)quinoline is involved in several metabolic pathways. The compound undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes. The nitro group is reduced to an amino group, and the piperidinyl group can be hydroxylated, leading to the formation of various metabolites .
These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic flux of 5-Nitro-6-(piperidin-1-yl)quinoline can influence the levels of key metabolites, impacting cellular metabolism and function .
Transport and Distribution
The transport and distribution of 5-Nitro-6-(piperidin-1-yl)quinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, 5-Nitro-6-(piperidin-1-yl)quinoline can bind to intracellular proteins, influencing its localization and accumulation .
In tissues, the distribution of 5-Nitro-6-(piperidin-1-yl)quinoline is influenced by its lipophilicity and affinity for specific binding sites. The compound can accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 5-Nitro-6-(piperidin-1-yl)quinoline plays a crucial role in its activity and function. The compound has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct 5-Nitro-6-(piperidin-1-yl)quinoline to the nucleus .
In addition to the nucleus, 5-Nitro-6-(piperidin-1-yl)quinoline can also localize in the mitochondria, where it can influence mitochondrial function and induce apoptosis. The compound’s ability to generate reactive oxygen species can lead to mitochondrial damage, further contributing to its cytotoxic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-(piperidin-1-yl)quinoline typically involves the nitration of 6-(piperidin-1-yl)quinoline. The process begins with the preparation of 6-(piperidin-1-yl)quinoline, which can be synthesized by reacting quinoline with piperidine under suitable conditions. The nitration step involves treating 6-(piperidin-1-yl)quinoline with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the formation of by-products .
Industrial Production Methods
Industrial production methods for 5-Nitro-6-(piperidin-1-yl)quinoline may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-6-(piperidin-1-yl)quinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: 5-Amino-6-(piperidin-1-yl)quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitroquinoline: Lacks the piperidinyl group, which may result in different biological activity and binding properties.
6-(Piperidin-1-yl)quinoline:
5-Amino-6-(piperidin-1-yl)quinoline: A reduced form of 5-Nitro-6-(piperidin-1-yl)quinoline with different chemical properties and applications.
Uniqueness
5-Nitro-6-(piperidin-1-yl)quinoline is unique due to the presence of both the nitro and piperidinyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
IUPAC Name |
5-nitro-6-piperidin-1-ylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-17(19)14-11-5-4-8-15-12(11)6-7-13(14)16-9-2-1-3-10-16/h4-8H,1-3,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSULJRUBZZPJLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657238 | |
Record name | 5-Nitro-6-(piperidin-1-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19979-55-6 | |
Record name | 5-Nitro-6-(piperidin-1-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.